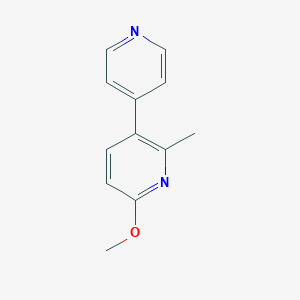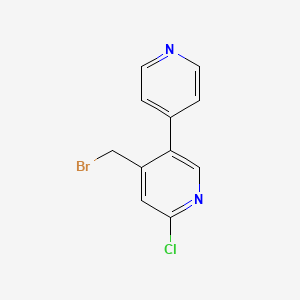
(Z)-Dec-5-ene-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Dec-5-ene-4,7-dione: is an organic compound characterized by a ten-carbon chain with a double bond between the fifth and sixth carbon atoms and two ketone groups at the fourth and seventh positions
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (Z)-Dec-5-ene-4,7-dione involves an aldol condensation reaction between two smaller aldehyde or ketone molecules. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Wittig reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-Dec-5-ene-4,7-dione can undergo oxidation reactions, where the double bond or the ketone groups are further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols or the double bond to a single bond. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), or nucleophiles (amines, thiols).
Major Products:
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, organometallic derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-Dec-5-ene-4,7-dione serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of specific products with high selectivity.
Biology and Medicine:
Drug Development: Research into this compound has explored its potential as a precursor for developing new drugs with anti-inflammatory or anticancer properties.
Biochemical Studies: The compound’s reactivity makes it a useful tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry:
Polymer Production: this compound can be used in the production of specialty polymers with unique mechanical and chemical properties.
Fragrance and Flavor Industry: The compound’s structural features make it a valuable ingredient in the synthesis of fragrances and flavoring agents.
作用機序
The mechanism by which (Z)-Dec-5-ene-4,7-dione exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. For example, in drug development, this compound derivatives may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
類似化合物との比較
(E)-Dec-5-ene-4,7-dione: The (E)-isomer of Dec-5-ene-4,7-dione has a different spatial arrangement of the double bond, leading to distinct chemical and physical properties.
Decane-4,7-dione: Lacks the double bond, resulting in different reactivity and applications.
Hex-5-ene-2,4-dione: A shorter chain analogue with similar functional groups but different reactivity due to the shorter carbon chain.
Uniqueness:
Structural Configuration: The (Z)-configuration of the double bond in (Z)-Dec-5-ene-4,7-dione imparts unique reactivity and selectivity in chemical reactions.
Versatility: The presence of both a double bond and two ketone groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(Z)-dec-5-ene-4,7-dione |
InChI |
InChI=1S/C10H16O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
InChIキー |
OLYFJHTYMIDQGR-FPLPWBNLSA-N |
異性体SMILES |
CCCC(=O)/C=C\C(=O)CCC |
正規SMILES |
CCCC(=O)C=CC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



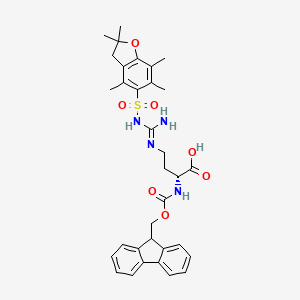
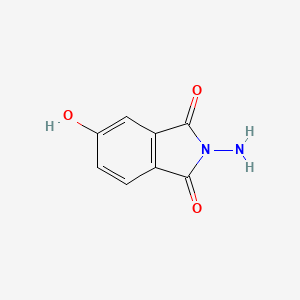
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
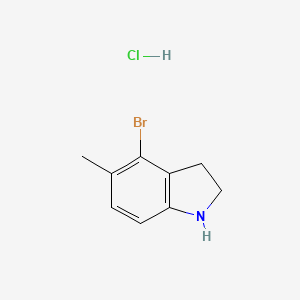
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)

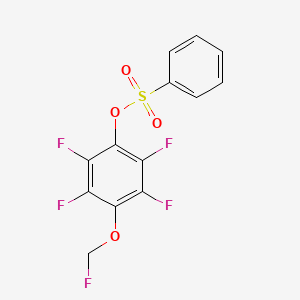

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
